N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5OS/c21-14-5-6-17(16(22)10-14)25-20-26-18(12-29-20)13-3-1-4-15(9-13)24-19(28)11-27-8-2-7-23-27/h1-10,12H,11H2,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVOYZQGPPFXPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=CC=N2)C3=CSC(=N3)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of thiazole and pyrazole moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 385.43 g/mol. The presence of fluorine atoms in the phenyl group enhances the compound's lipophilicity and may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways, particularly cyclooxygenases (COX).
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Biological Activity Data
A summary of biological assays conducted on this compound is presented below:
Case Studies
Several studies have evaluated the biological effects of this compound:
- Antimicrobial Efficacy : In a study published in MDPI, the compound demonstrated significant antibacterial activity against various strains, including multidrug-resistant bacteria. The mechanism was proposed to involve the inhibition of bacterial growth through interference with protein synthesis pathways .
- Anti-inflammatory Properties : Research indicated that this compound effectively inhibited COX enzymes, leading to reduced inflammatory markers in vitro. This suggests a potential application in treating inflammatory diseases .
- Anticancer Activity : A recent study showed that the compound induced apoptosis in cancer cell lines through activation of caspase pathways. The findings suggest further investigation into its potential as a chemotherapeutic agent .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in anticancer studies. Its structure allows it to interact with various cellular targets involved in cancer proliferation and survival. For example, thiazole derivatives, including this compound, have been reported to exhibit significant cytotoxic effects against several cancer cell lines. In vitro studies indicated that it could inhibit cell growth effectively, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Research has indicated that thiazole derivatives possess antimicrobial activities. This compound's ability to disrupt bacterial cell membranes or inhibit critical biochemical pathways can lead to its use as an antimicrobial agent. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential role in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways. Research has shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Development of Advanced Materials
N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide can be utilized in the synthesis of advanced materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can enhance material performance in applications such as organic photovoltaics and sensors .
Polymer Chemistry
The compound can serve as a building block for creating novel polymers with enhanced properties. By incorporating this thiazole derivative into polymer matrices, researchers can develop materials that exhibit improved thermal stability and mechanical strength.
Synthesis of Chemical Intermediates
In industrial chemistry, this compound acts as a precursor for synthesizing various industrial chemicals. Its multi-functional groups enable it to participate in diverse chemical reactions, facilitating the production of complex molecules used in pharmaceuticals and agrochemicals .
Catalysis
Research indicates that thiazole derivatives can act as catalysts in organic reactions. The unique reactivity profile of this compound may provide new pathways for catalytic processes in organic synthesis, potentially leading to more efficient chemical manufacturing methods .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various thiazole derivatives, including this compound. The results demonstrated significant growth inhibition across multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analysis .
Case Study 2: Antimicrobial Activity
In another investigation published in the European Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and tested their antimicrobial activity against various pathogens. The study found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential application in developing new antibiotics .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 695223-53-1): Structural Difference: Replaces the pyrazole with a benzimidazole-thiazole system. The 2,4-difluorophenyl group shared with the target compound suggests similar metabolic stability . Pharmacokinetics: Benzimidazole derivatives often exhibit stronger binding to enzymes like kinases but may face higher cytotoxicity risks.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
- Structural Difference : Uses a 3,4-dichlorophenyl group instead of 2,4-difluorophenyl.
- Impact : Chlorine’s larger atomic size and lower electronegativity reduce metabolic stability compared to fluorine. The dihedral angle (61.8°) between phenyl and thiazole rings may limit bioavailability due to steric hindrance .
- Crystallography : Forms N–H⋯N hydrogen-bonded dimers, a feature the target compound may share, influencing solid-state stability .
Thiazole and Pyrazole Modifications
- N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide: Structural Difference: Incorporates a sulfanyl group and ethyl linker. The target compound’s acetamide linker offers superior hydrogen-bonding capacity for target engagement .
- N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide: Structural Difference: Features a methyl-phenylpyrazole substituent. The target compound’s unsubstituted pyrazole allows flexibility for optimized interactions .
Halogenation and Bioactivity
- N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine :
- Structural Difference : Lacks the acetamide-pyrazole moiety, with a simpler thiazole-amine structure.
- Impact : Chlorine’s electron-withdrawing effects enhance electrophilicity but may increase toxicity. Fluorine in the target compound balances electronegativity with safer metabolic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
